Product packaging for 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid(Cat. No.:)

3-Amino-3-(1,3-thiazol-2-yl)butanoic acid

Cat. No.: B13276639
M. Wt: 186.23 g/mol
InChI Key: QRXMWIWVUQKGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(1,3-thiazol-2-yl)butanoic acid is a non-proteinogenic β-amino acid incorporating a 1,3-thiazole heterocycle, a scaffold of significant interest in medicinal chemistry. The presence of both the β-amino acid motif and the thiazole ring in a single molecule makes this compound a valuable building block for the development of novel bioactive substances. Heterocyclic β-amino acids are not typically considered as part of this chemical class, but doing so opens new routes for preparing new drug precursors and application in pharmaceutical development . Thiazole derivatives are well-documented in scientific literature for possessing a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules, such as peptidomimetics. Incorporating β-amino acids into peptide sequences can enhance proteolytic stability, making the resulting molecules promising tools in drug design with increased resistance to metabolic degradation . Furthermore, compounds featuring heterocyclic cores like thiazole and a β-amino acid moiety have been investigated as potential neuraminidase inhibitors for anti-influenza applications and as anaplastic lymphoma kinase (ALK) inhibitors for the treatment of non-small-cell lung cancer (NSCLC) . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2S B13276639 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

3-amino-3-(1,3-thiazol-2-yl)butanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-7(8,4-5(10)11)6-9-2-3-12-6/h2-3H,4,8H2,1H3,(H,10,11)

InChI Key

QRXMWIWVUQKGMX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=NC=CS1)N

Origin of Product

United States

Synthetic Methodologies and Strategies for the Preparation of 3 Amino 3 1,3 Thiazol 2 Yl Butanoic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer a powerful combination of biological selectivity and chemical efficiency, providing elegant routes to chiral molecules. For the synthesis of 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid, two primary enzymatic strategies are applicable: asymmetric synthesis via transamination and kinetic resolution of a racemic mixture.

A promising asymmetric route involves the use of transaminases (TAs), also known as aminotransferases. nih.gov These pyridoxal (B1214274) 5'-phosphate-dependent enzymes can catalyze the transfer of an amino group from a donor molecule to a prochiral keto acid, creating a chiral amino acid with high enantiopurity. nih.govresearchgate.net In this context, the key precursor would be 3-oxo-3-(1,3-thiazol-2-yl)butanoic acid. The primary challenge with this approach is the inherent instability of β-keto acids, which are prone to decarboxylation. nih.gov A sophisticated strategy to overcome this involves a two-enzyme cascade where a stable precursor, ethyl 3-oxo-3-(1,3-thiazol-2-yl)butanoate, is hydrolyzed in situ by a lipase (B570770) to generate the transient β-keto acid, which is then immediately aminated by a ω-transaminase. nih.govmdpi.comresearchgate.net

Alternatively, a racemic mixture of this compound, prepared through conventional chemical methods, could be resolved using enzymatic kinetic resolution. This technique relies on an enzyme that selectively acts on one enantiomer of the racemic mixture. Lipases, for instance, can be used for the enantioselective acylation or hydrolysis of racemic amino acid esters. mdpi.com Similarly, β-aminopeptidases could selectively hydrolyze the amide of one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. researchgate.net Another approach is the use of an L-amino acid oxidase, which would selectively oxidize one enantiomer to the corresponding keto acid, leaving the other enantiomer in high optical purity. nih.govresearchgate.net

Table 1: Potential Enzymes for Chemoenzymatic Synthesis

Enzyme Class Application Substrate Key Advantage
ω-Transaminase Asymmetric Synthesis 3-oxo-3-(1,3-thiazol-2-yl)butanoic acid Direct formation of the chiral center with high enantioselectivity. nih.gov
Lipase Kinetic Resolution / Precursor Generation Racemic ester of the target amino acid / β-keto ester High enantioselectivity in resolving racemic mixtures and ability to generate unstable substrates in situ. nih.govmdpi.com
β-Aminopeptidase Kinetic Resolution Racemic amide of the target amino acid Selective hydrolysis of one enantiomer's amide bond. researchgate.net

Stereoselective Synthesis Pathways

Controlling the stereochemistry at the quaternary C3-position is the most critical aspect of synthesizing this compound. Stereoselective strategies, including enantioselective catalysis and chiral auxiliary-mediated methods, provide the necessary tools to achieve this control.

Enantioselective Synthesis

Catalytic asymmetric synthesis aims to create the chiral center directly using a substoichiometric amount of a chiral catalyst. The most relevant approach for the target molecule is an asymmetric Strecker reaction. wikipedia.org This reaction involves the addition of a cyanide source to a ketimine derived from the precursor, 2-acetylthiazole (B1664039). wikipedia.orgnih.gov The key to enantioselectivity is the use of a chiral catalyst that coordinates to the imine, directing the nucleophilic attack of the cyanide to one face of the molecule. Chiral thiourea-based catalysts and metal complexes, such as those based on BINOL ligands, have proven effective in promoting highly enantioselective hydrocyanation of ketimines, providing a direct route to chiral α-amino nitriles which can then be hydrolyzed to the final amino acid. nih.govmasterorganicchemistry.com

Diastereoselective Synthesis

Diastereoselective synthesis introduces chirality by using a substrate that already contains a stereocenter, which then directs the formation of a new stereocenter. In the context of amino acid synthesis, this is most commonly achieved through the use of a covalently bonded chiral auxiliary, which is discussed in the following section. The auxiliary creates a diastereomeric intermediate, allowing for the stereocontrolled introduction of a new group before the auxiliary is cleaved to reveal the enantiomerically enriched product.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. nih.gov For the synthesis of the target quaternary amino acid, a chiral auxiliary can be condensed with 2-acetylthiazole to form a chiral ketimine or a related derivative. The pre-existing chirality of the auxiliary then directs the diastereoselective addition of a nucleophile.

One prominent example is the use of sulfinimides, such as Ellman's tert-butanesulfinamide. yale.edu Condensation of (R)- or (S)-tert-butanesulfinamide with 2-acetylthiazole would yield a chiral N-sulfinyl ketimine. The diastereoselective addition of a nucleophile, such as the cyanide in a Strecker-type reaction, would establish the quaternary center. acs.org Another effective auxiliary is pseudoephenamine, which can form chiral amides that undergo highly diastereoselective alkylation reactions to form quaternary carbon centers. nih.govharvard.edu Similarly, chiral phenylglycinol can be used to form an intermediate that directs the addition of trimethylsilyl (B98337) cyanide, leading to diastereomerically enriched amino nitriles. acs.org After the key stereocenter-forming reaction, the auxiliary is chemically removed to yield the desired chiral amino acid. nih.gov

Table 2: Common Chiral Auxiliaries for Amino Acid Synthesis

Chiral Auxiliary Intermediate Formed Key Reaction
tert-Butanesulfinamide (Ellman's Auxiliary) Chiral N-sulfinyl ketimine Diastereoselective Strecker-type reaction.
Pseudoephenamine Chiral amide Diastereoselective enolate alkylation. nih.govharvard.edu
(R)-Phenylglycinol Chiral imine/dioxazolidine Diastereoselective Strecker-type reaction. acs.org

Multicomponent Reaction Protocols for this compound Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. Two classic MCRs are particularly well-suited for the synthesis of the racemic backbone of this compound from 2-acetylthiazole.

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, potassium cyanide, and ammonium (B1175870) carbonate. wikipedia.org This reaction would convert 2-acetylthiazole into 5-methyl-5-(1,3-thiazol-2-yl)imidazolidine-2,4-dione. alfa-chemistry.comorganic-chemistry.org The resulting hydantoin (B18101) is a stable intermediate that can be isolated and subsequently hydrolyzed under acidic or basic conditions to furnish the target α,α-disubstituted amino acid. alfa-chemistry.comchim.it

The Ugi four-component reaction (U-4CR) offers another convergent route. This reaction combines a ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. nih.gov Using 2-acetylthiazole as the ketone component, along with ammonia (B1221849), an isocyanide (e.g., tert-butyl isocyanide), and an appropriate carboxylic acid, would rapidly assemble a complex precursor that can be further elaborated to the target amino acid. mdpi.comdntb.gov.ua The Ugi reaction is renowned for its ability to generate molecular diversity and is a powerful tool for creating libraries of complex amino acid derivatives. nih.govresearchgate.net

Table 3: Comparison of Multicomponent Reactions for Synthesis

Reaction Reactants Intermediate Final Step
Bucherer-Bergs 2-Acetylthiazole, KCN, (NH₄)₂CO₃ Hydantoin Hydrolysis

Synthetic Routes Originating from Precursor Modification

Many of the most viable synthetic strategies for this compound originate from the modification of a common, readily available precursor: 2-acetylthiazole . This ketone provides the core thiazole (B1198619) ring and two of the carbons required for the butanoic acid chain.

The classic, non-asymmetric Strecker synthesis represents the most direct modification route. wikipedia.org It begins with the reaction of 2-acetylthiazole with ammonia and cyanide to form an α-aminonitrile intermediate. nih.govmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group under acidic conditions yields the racemic amino acid. wikipedia.org This method is robust and provides a straightforward entry to the basic structure of the target molecule, which can then be subjected to resolution if a single enantiomer is desired.

Similarly, the aforementioned Bucherer-Bergs reaction is another prime example of precursor modification. wikipedia.org It transforms 2-acetylthiazole into a stable hydantoin, which serves as a masked version of the desired amino acid. researchgate.net The conversion is completed by the hydrolysis of the hydantoin ring, a well-established transformation. chim.it Both the Strecker and Bucherer-Bergs syntheses exemplify how a simple heterocyclic ketone can be effectively elaborated into a complex, non-proteinogenic amino acid.

Construction and Functionalization of the 1,3-Thiazole Moiety

The formation of the 1,3-thiazole ring is a cornerstone of the synthesis. The most widely employed and versatile method for this purpose is the Hantzsch thiazole synthesis. nih.govresearchgate.netbepls.com This reaction classically involves the condensation of a thioamide with an α-halocarbonyl compound. bepls.com

In the context of preparing this compound, the Hantzsch synthesis would be adapted to use a precursor that already contains the butanoic acid framework. The key intermediate would be a thiourea (B124793) derivative of 3-aminobutanoic acid. The general reaction is depicted as a cyclocondensation between the thiourea moiety and an α-haloaldehyde or α-haloketone. For the synthesis of an unsubstituted thiazole ring at positions 4 and 5, a reagent like chloroacetaldehyde (B151913) would be used. nih.govresearchgate.net

The primary steps in this approach are:

Preparation of the Thiourea Precursor: The synthesis begins with a derivative of 3-aminobutanoic acid. The amino group is converted into a thiourea or a more complex thioamide.

Cyclocondensation (Hantzsch Reaction): The resulting thioamide is then reacted with an appropriate α-halocarbonyl compound, such as chloroacetaldehyde or ethyl bromoacetate, to form the thiazole ring. rsc.orglmaleidykla.lt The use of different α-halocarbonyls allows for functionalization at the C4 and C5 positions of the thiazole ring if desired. lmaleidykla.lt

Alternative strategies for thiazole synthesis, such as the Robinson-Gabriel or Cook-Heilborn methods, also exist but are less commonly reported for this class of compounds. bepls.com Solid-phase synthesis has also been explored for creating libraries of thiazole-based peptidomimetics, offering a high-throughput alternative for generating derivatives. rsc.org

Elaboration of the β-Amino Acid Backbone

The integration of the β-amino acid backbone can be achieved through two primary strategic approaches: a linear synthesis where the backbone is modified, or a convergent approach where the two key fragments are joined.

Strategy 1: Building the Thiazole Ring onto a β-Amino Acid Precursor

This is the most direct application of the Hantzsch synthesis for this target. The synthesis starts with a suitably protected form of 3-aminobutanoic acid. The amino group of this precursor is transformed into a thiourea. This intermediate, containing the complete β-amino acid backbone, is then subjected to cyclization with an α-halocarbonyl to yield the final thiazole-containing amino acid. nih.govresearchgate.net This linear approach ensures the correct placement and stereochemistry of the amino and carboxyl groups from the start.

Strategy 2: Attaching the β-Amino Acid Moiety to a Pre-formed Thiazole

An alternative, convergent strategy involves starting with a pre-formed thiazole ring, typically 2-aminothiazole (B372263), and subsequently attaching the butanoic acid side chain. This could theoretically be achieved through reactions such as:

Reductive Amination: Reacting 2-aminothiazole with a keto-acid like acetoacetic acid or its ester, followed by reduction.

Nucleophilic Addition: A variation might involve the addition of a thiazole-based nucleophile (e.g., 2-lithiothiazole) to a suitable imine or related electrophile derived from a butanoic acid framework.

Recent advancements have also shown that enzymatic methods can install thiazole heterocycles into polypeptide chains containing non-α-amino acid monomers, including β-amino acids. escholarship.org Such biocatalytic approaches could offer a future pathway for highly selective and environmentally benign synthesis.

Optimization of Reaction Parameters and Process Efficiencies

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters, particularly for the key Hantzsch cyclization step. Research on related thiazole-β-amino acid derivatives has explored various conditions to improve process efficiency. nih.govresearchgate.net

Key parameters for optimization include the choice of solvent, base, catalyst, and reaction temperature. Studies have shown that the Hantzsch reaction can be performed in a range of solvents, including water, ethanol (B145695), acetic acid, and dimethylformamide (DMF). nih.govresearchgate.net The choice of base is also critical, with inorganic bases like sodium carbonate and organic bases such as triethylamine (B128534) being commonly used to facilitate the reaction. nih.govresearchgate.net

For instance, the synthesis of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to give the best yield when conducted in water with sodium carbonate as the base. nih.gov In some cases, bifunctional catalysts like glycine (B1666218) have been used to promote condensation reactions leading to thiazole derivatives. nih.gov Microwave-assisted synthesis has also emerged as a powerful technique to accelerate the formation of thiazole rings, often leading to significantly reduced reaction times and improved yields. bepls.com

The table below summarizes typical reaction parameters investigated for the synthesis of related thiazole-β-amino acid structures, which would serve as a starting point for optimizing the synthesis of the target compound.

ParameterVariationPurpose/ObservationSource(s)
Solvent Water, Ethanol, Acetic Acid, DMFInfluences solubility of reactants and reaction rate. Water can be an effective and green solvent. nih.gov, researchgate.net
Base Sodium Carbonate, Sodium Acetate, TriethylamineNeutralizes acid formed during the reaction and can act as a catalyst. nih.gov, researchgate.net
Catalyst Glycine, p-Toluenesulfonic acid (PTSA)Can accelerate condensation steps. nih.gov, bepls.com
Temperature Room Temperature to Reflux (e.g., 90-100 °C)Higher temperatures typically increase reaction rates but may lead to side products. nih.gov, researchgate.net
Energy Source Conventional Heating, Microwave IrradiationMicrowave heating can drastically reduce reaction times from hours to minutes. bepls.com

Mechanistic Investigations into Reactions Involving 3 Amino 3 1,3 Thiazol 2 Yl Butanoic Acid

Exploration of Reaction Intermediates and Transition States

The Hantzsch thiazole (B1198619) synthesis, a cornerstone for the formation of the thiazole ring, proceeds through a series of key intermediates. While direct experimental observation of all intermediates and transition states for the specific synthesis of 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid is not extensively documented, a plausible reaction pathway can be constructed based on well-established mechanisms of the Hantzsch reaction. nih.gov

The reaction typically commences with the nucleophilic attack of the sulfur atom of a thioamide derivative, in this case, a derivative of thiourea (B124793), on an α-haloketone. This initial step is an SN2 reaction that leads to the formation of an imino thioether intermediate. chemhelpasap.com Subsequent intramolecular cyclization occurs through the attack of the nitrogen atom onto the carbonyl carbon of the ketone functionality. This step results in a hydroxythiazoline intermediate. nih.gov This intermediate is often not isolated but is a critical species on the reaction pathway. The final step involves the dehydration of the hydroxythiazoline to yield the aromatic thiazole ring.

Plausible Intermediates in the Synthesis of the Thiazole Ring:

Intermediate Description
Imino thioetherFormed from the initial SN2 reaction between the thioamide and the α-haloketone.
HydroxythiazolineResulting from the intramolecular cyclization of the imino thioether.
Thiazolium saltA protonated form of the final thiazole product, often present in acidic reaction conditions.

Stereochemical Control Mechanisms and Rationales

The stereochemistry at the C3 position of this compound is a critical aspect of its synthesis, particularly for its potential biological applications. The creation of this chiral center can be influenced by several factors during the reaction.

One potential challenge to stereochemical integrity is the possibility of racemization at the α-carbon to the newly formed thiazole ring. This can occur through acid-catalyzed imine-enamine tautomerism during the final aromatization step of the thiazole ring formation. researchgate.net The presence of acidic conditions can facilitate the protonation of the imine, leading to the formation of an enamine intermediate, which can then be protonated from either face, resulting in a loss of stereochemical information.

To achieve stereochemical control, asymmetric synthesis strategies are often employed. This can involve the use of chiral catalysts that can differentiate between the enantiotopic faces of a prochiral substrate. For the synthesis of β-amino acids, chiral Brønsted acids or Lewis acids can be utilized to catalyze the reaction in an enantioselective manner. In the context of the Hantzsch synthesis, if a chiral thioamide or α-haloketone is used, the stereochemistry of the final product can be directed by the existing chiral center.

The choice of catalyst and reaction conditions plays a pivotal role in dictating the stereochemical outcome. For instance, certain bifunctional catalysts, such as those derived from amino acids, have been shown to provide high levels of stereocontrol in related reactions by organizing the transition state assembly through a network of hydrogen bonds. rsc.org

Catalytic Principles and Their Influence on Reaction Pathways

Catalysis is a powerful tool for enhancing the efficiency and selectivity of the synthesis of thiazole derivatives. Both acid and base catalysis can significantly influence the reaction pathways.

Acid Catalysis: In the Hantzsch synthesis, acid catalysis can accelerate the dehydration of the hydroxythiazoline intermediate, which is often a slow step. rsc.org The acid protonates the hydroxyl group, converting it into a better leaving group (water), thereby lowering the activation energy for its elimination and facilitating the formation of the aromatic thiazole ring.

Base Catalysis: Base catalysis can be employed to deprotonate the thioamide, increasing its nucleophilicity and promoting the initial SN2 reaction with the α-haloketone. A base can also facilitate the final deprotonation step in the aromatization of the ring.

Organocatalysis: In recent years, organocatalysis has emerged as a valuable strategy for the asymmetric synthesis of chiral molecules. Chiral amines, thioureas, and phosphoric acids have been used to catalyze reactions involving imines and other reactive intermediates, providing access to enantioenriched products. nih.gov For the synthesis of this compound, a chiral organocatalyst could potentially control the stereochemistry of the amino group introduction.

Enzyme Catalysis: Biocatalysis, using enzymes such as lipases, has also been explored for the synthesis of thiazoles under environmentally benign conditions. nih.gov Lipases can catalyze the condensation reactions in aqueous media, offering a green alternative to traditional organic solvents. The enzyme's active site can provide a chiral environment that may influence the stereoselectivity of the reaction.

Solvent Effects and Reaction Kinetics

Solvent Polarity: The initial SN2 reaction between the thioamide and the α-haloketone is generally favored in polar aprotic solvents, which can solvate the cation without strongly hydrogen-bonding to the nucleophile. For the subsequent cyclization and dehydration steps, a polar protic solvent may be beneficial as it can facilitate proton transfer and stabilize charged intermediates. Studies on related thiazole syntheses have shown that a mixture of ethanol (B145695) and water can be an effective solvent system. mdpi.com

Reaction Kinetics: Kinetic studies of the Hantzsch thiazole synthesis have often shown the reaction to follow second-order kinetics, being first order in both the thioamide and the α-haloketone. The rate of the reaction is influenced by temperature, reactant concentrations, and the nature of the solvent. The dielectric constant of the solvent can affect the rate of reactions involving charged species. An increase in solvent polarity can stabilize charged transition states, leading to an increase in the reaction rate.

Illustrative Data on Solvent Effects on Reaction Rate (for a model Hantzsch Thiazole Synthesis):

Solvent Dielectric Constant (approx.) Relative Rate Constant
1,4-Dioxane2.21.0
Dichloromethane9.15.2
Ethanol24.615.8
Dimethylformamide (DMF)36.725.1
Water80.142.5

Note: The data in this table is illustrative and based on general trends observed in SN2 and related reactions. The actual relative rates for the synthesis of this compound may vary.

The temperature also plays a crucial role in the reaction kinetics. An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. However, excessively high temperatures may lead to side reactions and decomposition of products.

Derivatization and Structural Modifications of 3 Amino 3 1,3 Thiazol 2 Yl Butanoic Acid

Synthesis of Amide Derivatives

The synthesis of amide derivatives from 3-amino-3-(1,3-thiazol-2-yl)butanoic acid can be achieved through the coupling of its carboxylic acid moiety with a diverse range of primary and secondary amines. This transformation is typically facilitated by the use of coupling reagents to activate the carboxylic acid.

Commonly employed coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) to improve reaction efficiency and minimize side reactions. ajchem-a.comnih.gov For instance, the reaction of the parent amino acid with an amine in the presence of EDC and a catalytic amount of HOBt in a suitable solvent like acetonitrile can yield the corresponding amide in good yields. nih.gov

The general synthetic approach involves the reaction of the N-protected amino acid with an amine. If the amino group of this compound is not protected, intermolecular polymerization can occur. Therefore, protection of the amino group, for example with a Boc (tert-butyloxycarbonyl) group, is a common preliminary step. The protected acid is then activated and reacted with the desired amine, followed by deprotection to yield the final amide derivative.

Coupling Reagent System Typical Reaction Conditions Notes
DCC/DMAPDichloromethane (DCM) or Dimethylformamide (DMF), Room TemperatureDCC is a highly effective coupling agent, but the dicyclohexylurea byproduct can be difficult to remove. ajchem-a.com
EDC/HOBtAcetonitrile (CH3CN) or DCM, Room TemperatureEDC is water-soluble, which simplifies the purification process. HOBt suppresses racemization and improves yields. nih.gov
HATU/DIPEADMF, Room TemperatureHATU is a highly efficient coupling reagent, particularly for sterically hindered amines and acids. nih.gov

Synthesis of Ester Derivatives

A straightforward method for the synthesis of simple alkyl esters, such as methyl or ethyl esters, is the Fischer-Speier esterification. sphinxsai.com This involves refluxing the amino acid in the corresponding alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride. farmaciajournal.com An alternative and often more efficient method for the esterification of amino acids involves the use of thionyl chloride in the alcohol solvent. farmaciajournal.com This in situ formation of the acid chloride, followed by reaction with the alcohol, typically proceeds with high yields.

For more complex esters, or when milder conditions are required, coupling reactions similar to those used for amide synthesis can be employed. For example, the reaction of the N-protected amino acid with an alcohol in the presence of DCC and a catalytic amount of DMAP can provide the desired ester.

Esterification Method Reagents Typical Reaction Conditions
Fischer-Speier EsterificationAlcohol (e.g., Methanol, Ethanol), Catalytic Acid (e.g., H2SO4)Reflux
Thionyl Chloride MethodThionyl Chloride, Alcohol0 °C to Reflux
DCC CouplingAlcohol, DCC, DMAPDCM, Room Temperature

Functional Group Transformations of the Carboxylic Acid and Amine Moieties

Beyond amide and ester formation, the carboxylic acid and amine groups of this compound can undergo a variety of other transformations.

The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). This transformation provides access to a new class of derivatives with different polarity and hydrogen bonding capabilities.

The primary amine offers a rich platform for modification. It can undergo N-alkylation, N-acylation, and N-sulfonylation reactions. For instance, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) can introduce a variety of alkyl substituents. Acylation with acid chlorides or anhydrides yields N-acyl derivatives, while reaction with sulfonyl chlorides provides sulfonamides.

Regioselective and Chemoselective Modifications of the Thiazole (B1198619) Ring

The thiazole ring itself can be a site for further modification, although these reactions need to be carefully controlled to avoid affecting the other functional groups. The thiazole ring is an electron-rich aromatic system. wikipedia.org Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are possible. The position of substitution on the thiazole ring is influenced by the electronic effects of the existing substituent. The C5 position is often the most reactive site for electrophilic attack in 2-substituted thiazoles. wikipedia.org

For example, bromination of the thiazole ring can be achieved using reagents like N-bromosuccinimide (NBS). The reaction conditions would need to be optimized to ensure selectivity for the thiazole ring over potential side reactions with the amino or carboxylic acid groups, which would likely require protection.

Synthesis of Peptidomimetic and Oligomeric Structures

This compound is a β-amino acid, which makes it a valuable building block for the synthesis of peptidomimetics and foldamers. researchgate.net Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation. nih.gov

The incorporation of this β-amino acid into a peptide sequence can be achieved using standard solid-phase or solution-phase peptide synthesis methodologies. The thiazole ring can introduce specific conformational constraints and potential new binding interactions within the resulting peptide analog. The formation of oligomers of this compound would lead to β-peptides, which are known to adopt stable secondary structures, such as helices and sheets. researchgate.net

The synthesis of these peptidomimetic and oligomeric structures typically involves the sequential coupling of appropriately protected amino acid monomers. The unique structure of this compound, with its thiazole side chain, offers the potential to create novel scaffolds for drug discovery and materials science. nih.govresearcher.life

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Novel Derivatives of 3 Amino 3 1,3 Thiazol 2 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while advanced 2D NMR techniques (like COSY, HSQC, and HMBC) establish connectivity between different parts of the molecule.

For these derivatives, ¹H NMR is crucial for identifying the protons on the thiazole (B1198619) ring, the butanoic acid backbone, and any substituents. For instance, the protons on the thiazole ring typically appear as doublets in the aromatic region of the spectrum. researchgate.net The chemical shifts of the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the butanoic acid chain provide information about their chemical environment. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. asianpubs.orgmdpi.com The chemical shifts of the thiazole ring carbons, the carbonyl carbon of the acid, and the chiral C3 carbon are particularly diagnostic. nih.govasianpubs.org

Conformational analysis, which describes the spatial arrangement of atoms, can be investigated using Nuclear Overhauser Effect (NOE) experiments. These experiments detect protons that are close in space, even if they are not directly bonded, helping to define the molecule's preferred three-dimensional shape. Theoretical DFT studies can further support experimental findings by predicting stable conformations, which are often stabilized by intramolecular hydrogen bonds, such as between the amino group's proton and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Hypothetical Derivative Data are hypothetical and based on typical values for similar structures.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of novel compounds with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Techniques such as Electrospray Ionization (ESI) are commonly used to ionize the amino acid derivatives, often forming protonated molecules [M+H]⁺. massbank.eumassbank.eu The resulting mass spectrum provides the exact mass of the parent ion, which is then used to calculate the elemental formula.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. nih.gov The parent ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure. For this compound derivatives, characteristic fragmentation would likely involve cleavage of the butanoic acid chain and fragmentation of the thiazole ring, helping to confirm the connectivity of the different structural units. massbank.eumassbank.eunih.gov

Table 2: HRMS Data and Major Fragments for a Hypothetical Derivative Data are hypothetical and based on typical values for similar structures.

X-ray Crystallography for Determination of Absolute and Relative Configuration

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute and relative configuration of chiral centers. For derivatives of this compound, which possess a chiral center at the C3 position, X-ray crystallography can unambiguously assign the (R) or (S) configuration.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com The analysis also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal lattice. nih.govnih.gov This information is invaluable for understanding the solid-state properties of the material.

Table 3: Illustrative Crystallographic Data for a Hypothetical Derivative Data are hypothetical and based on typical values for similar structures.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination

Since this compound derivatives are chiral, it is essential to determine their enantiomeric purity. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for separating and quantifying enantiomers. uni-tuebingen.de

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. sigmaaldrich.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) can be accurately calculated. gimitec.comnih.gov

Alternatively, the amino acid derivative can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral chromatography column. researchgate.netresearchgate.net This indirect method is also widely used for determining enantiomeric purity.

Table 4: Chiral HPLC Analysis Data for a Synthesized Sample Data are hypothetical and based on typical values for similar analyses.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

The IR spectrum of a this compound derivative would show characteristic absorption bands for the different functional groups. nih.gov For example, a broad band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid. The C=O stretching vibration of the acid typically appears as a strong band around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine usually appear as two bands in the 3300-3500 cm⁻¹ region. The thiazole ring itself has a series of characteristic vibrations, often referred to as ring stretching or breathing modes, which appear in the fingerprint region (below 1600 cm⁻¹). researchgate.netcdnsciencepub.comresearchgate.net

Table 5: Key IR Absorption Bands for a Hypothetical Derivative Data are hypothetical and based on typical values for similar structures.

Computational and Theoretical Studies on 3 Amino 3 1,3 Thiazol 2 Yl Butanoic Acid

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid is crucial for its chemical and biological activity. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and to map the potential energy surface that governs their interconversion.

Detailed research findings suggest that amino acids containing a thiazole (B1198619) ring exhibit distinct conformational preferences. nih.gov Studies on similar thiazole-amino acid residues have shown a tendency to adopt a semi-extended β2 conformation. nih.gov This conformation is often stabilized by intramolecular hydrogen bonds, such as one between the amino group's hydrogen and the nitrogen atom of the thiazole ring (N-H⋯NTzl). nih.gov For this compound, rotation around the single bonds, particularly the Cα-Cβ bond and the bond connecting the thiazole ring to the chiral carbon, would define its conformational landscape.

Energy landscape mapping involves calculating the energy of the molecule as a function of its dihedral angles. The results are often visualized using Ramachandran-like plots, which show the allowed and disallowed regions of conformational space. The stable conformers correspond to the minima on this energy landscape. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

Table 1: Representative Torsional Angles and Relative Energies for Postulated Conformers of this compound

ConformerDihedral Angle 1 (N-Cα-Cβ-S) (°)Dihedral Angle 2 (Cα-Cβ-S-C) (°)Relative Energy (kcal/mol)
A -601200.00
B 180-901.25
C 601502.10

Note: The data in this table is illustrative and represents the type of information obtained from conformational analysis studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic properties of molecules. biointerfaceresearch.com For this compound, DFT calculations can provide valuable information about its electronic structure, chemical reactivity, and spectroscopic properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31+G(d), to approximate the solutions to the Schrödinger equation. biointerfaceresearch.com

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. biointerfaceresearch.com A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and softness. These descriptors help in predicting the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis, another component of DFT studies, can reveal details about charge distribution and intramolecular interactions, such as hydrogen bonding. biointerfaceresearch.com

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31+G(d))

ParameterValue
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Electronegativity (χ) 3.65 eV
Chemical Hardness (η) 2.85 eV
Global Softness (S) 0.35 eV⁻¹

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of DFT calculations for a molecule of this nature.

Molecular Dynamics Simulations for Solvent Interactions and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide insights into its dynamic behavior, flexibility, and interactions with solvent molecules, typically water. nih.gov

In an MD simulation, the atoms of the molecule and the surrounding solvent are treated as classical particles, and their motions are calculated by numerically solving Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. The simulation generates a trajectory of the molecule's positions and velocities over time, from which various properties can be analyzed.

By simulating this compound in a box of water molecules, one can study how the solvent influences its conformation and flexibility. The simulations can reveal the formation and breaking of hydrogen bonds between the amino acid and water molecules, providing a detailed picture of its solvation shell. The root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess the stability of the molecule's conformation over time, while the root-mean-square fluctuation (RMSF) can identify the more flexible regions of the molecule.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra for structure validation and interpretation.

DFT calculations are commonly employed to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. biointerfaceresearch.com The calculated frequencies can be correlated with experimental spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule. It is common to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, accounting for approximations in the theoretical model and the anharmonicity of real vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com These theoretical chemical shifts, when compared to experimental data, can help confirm the proposed structure and stereochemistry of the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Representative Thiazole Derivative

Spectroscopic DataPredicted ValueExperimental Value
IR Frequency (C=N stretch) 1645 cm⁻¹1630 cm⁻¹
¹H NMR Chemical Shift (thiazole H) 7.2 ppm7.1 ppm
¹³C NMR Chemical Shift (C=S) 168 ppm165 ppm

Note: This table provides an illustrative comparison of the types of data generated in such studies. The values are not specific to this compound.

In Silico Rational Design of Novel Derivatives and Reaction Pathways

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel derivatives with potentially enhanced properties. nih.gov By systematically modifying the structure of the parent molecule—for example, by adding or substituting functional groups on the thiazole ring or the butanoic acid chain—and then computationally evaluating the properties of these new structures, researchers can prioritize which derivatives to synthesize and test experimentally.

For instance, if a particular biological activity is hypothesized to be related to the molecule's HOMO-LUMO gap, new derivatives can be designed with the aim of tuning this gap. DFT calculations can quickly screen a virtual library of compounds to identify those with the desired electronic properties. nih.gov

Computational chemistry can also be used to explore potential reaction pathways for the synthesis or transformation of this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for different proposed mechanisms. This information can help in understanding reaction kinetics and in optimizing reaction conditions.

Applications of 3 Amino 3 1,3 Thiazol 2 Yl Butanoic Acid in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The core value of 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid in asymmetric synthesis lies in its defined stereochemistry. Chiral molecules, often referred to as chiral building blocks, are fundamental to the synthesis of enantiomerically pure compounds, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological effects. The asymmetric center at the C3 carbon of this butanoic acid derivative can be used to induce stereoselectivity in subsequent chemical transformations.

In principle, this compound can serve as a scaffold to introduce chirality into larger molecules. For instance, the amino and carboxylic acid groups can be selectively protected and activated to participate in peptide couplings or other carbon-carbon and carbon-heteroatom bond-forming reactions. The stereochemistry of the starting material would direct the spatial arrangement of incoming reagents, leading to the preferential formation of one diastereomer over another. This strategy is a cornerstone of modern synthetic chemistry for producing complex chiral molecules.

Table 1: Potential Asymmetric Transformations Using this compound

Reaction Type Role of the Compound Expected Outcome
Diastereoselective Alkylation Chiral Nucleophile (after protection) Formation of a new stereocenter with controlled configuration
Asymmetric Aldol Addition Chiral Auxiliary Transfer of chirality to the aldol product

Incorporation into Complex Natural Product Synthesis Intermediates

Thiazole (B1198619) rings are privileged motifs found in a wide array of biologically active natural products, including many of peptide origin. The synthesis of these natural products often relies on the use of optically pure, thiazole-containing building blocks. This compound represents a pre-formed, chiral segment that could streamline the synthesis of such complex targets.

Its incorporation could occur via standard peptide synthesis protocols or through more complex cyclization and functionalization reactions to build the core scaffolds of natural products. The thiazole moiety itself is not merely a structural element; it is often crucial for the biological activity of the parent molecule, participating in metal chelation or binding interactions with biological macromolecules. While direct examples of this specific butanoic acid in total synthesis are not prominent in the literature, the strategy of using similar thiazole-containing amino acids is well-established.

Role in the Development of Novel Ligands and Catalysts

The structure of this compound is well-suited for applications in catalysis. The nitrogen and sulfur atoms of the thiazole ring, along with the amino and carboxyl groups, can act as coordination sites for metal ions. This allows the molecule to serve as a chiral ligand in transition-metal catalysis, a field that heavily relies on such ligands to achieve high levels of enantioselectivity.

When complexed with a metal center (e.g., Palladium, Rhodium, Copper), the chiral environment created by the butanoic acid derivative can influence the outcome of a catalytic reaction, favoring the formation of one enantiomer of the product. Furthermore, the amino acid structure itself can function as an organocatalyst, for example, in Mannich or aldol-type reactions, where the amine and carboxylic acid groups can co-activate the substrates.

Table 2: Potential Catalytic Systems Incorporating this compound

Catalyst Type Metal Center (if any) Potential Application Mechanism of Action
Chiral Ligand Pd, Rh, Ru, Ir, Cu Asymmetric Hydrogenation, C-C cross-coupling Metal coordination by thiazole N/S and amino/carboxyl groups creates a chiral pocket.

Integration into Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups present in this compound—the carboxylic acid, the amino group, and the aromatic thiazole ring—provide multiple points for such interactions.

The molecule can engage in:

Hydrogen Bonding: The carboxylic acid can act as a hydrogen bond donor and acceptor, while the amino group can be a donor. These interactions can lead to the formation of well-ordered chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The electron-rich thiazole ring can stack with other aromatic systems, an interaction that is crucial for the stability of many supramolecular structures.

Ionic Interactions: In its zwitterionic form, the ammonium (B1175870) and carboxylate groups can form strong salt bridges, driving self-assembly.

These self-assembly properties could be harnessed to create novel materials, such as gels, liquid crystals, or ordered thin films, where the chirality of the building block could be translated to the macroscopic properties of the material.

Applications as a Chemical Probe for Mechanistic Investigations in Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems. The thiazole ring is a common feature in many bioactive compounds and approved drugs, often acting as a key pharmacophore that interacts with enzyme active sites or protein receptors.

This compound could be derivatized to create targeted chemical probes. For example, it could be incorporated into a peptide sequence designed to mimic a substrate of a particular enzyme. By adding a reporter tag (like a fluorescent group or a clickable handle for affinity purification) to the molecule, researchers could use it to:

Identify protein targets: By observing which proteins the probe binds to within a cell.

Study enzyme kinetics: By designing probes that act as inhibitors or substrates.

Visualize biological processes: By using fluorescently tagged probes in cellular imaging.

While specific studies deploying this exact molecule as a probe are not readily found, the synthesis of functionalized amino acids for these purposes is a common and powerful strategy in chemical biology. For instance, probes have been developed from similar thiazole-containing structures to investigate target engagement in cancer cells.

Future Research Directions and Unexplored Avenues for 3 Amino 3 1,3 Thiazol 2 Yl Butanoic Acid

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of thiazole-containing compounds often relies on established methods like the Hantzsch synthesis, which may involve non-ideal solvents or conditions. nih.govmdpi.com Future research should prioritize the development of environmentally benign synthetic routes for 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid. Studies on related molecules have shown that carrying out reactions in water, often in the presence of a simple base like sodium carbonate, can lead to high yields, significantly improving the environmental footprint of the synthesis. nih.govmdpi.com

Key research objectives in this area should include the exploration of alternative energy sources and novel catalytic systems. Microwave-assisted organic synthesis (MAOS), for example, could dramatically reduce reaction times and energy consumption. Furthermore, the investigation of reusable heterogeneous catalysts or biocatalysts, such as enzymes, could lead to highly selective and sustainable production methods.

Table 1: Proposed Green Chemistry Approaches
ApproachMethodologyPotential AdvantagesKey Research Question
Aqueous SynthesisUtilizing water as the primary reaction solvent, potentially with a mild base (e.g., sodium carbonate). nih.govmdpi.comReduces volatile organic compound (VOC) waste; enhances safety; low cost.Can the precursor solubility and reaction kinetics in water be optimized for high yields?
Microwave-Assisted SynthesisEmploying microwave irradiation to accelerate the cyclization reaction.Drastic reduction in reaction time; improved energy efficiency; potential for higher purity.Does the compound's structure remain stable under microwave conditions?
Heterogeneous CatalysisUsing solid-supported catalysts that can be easily filtered and reused.Simplifies product purification; reduces catalyst waste; allows for continuous flow processes.What solid support and active catalytic species provide the best activity and stability?

Exploration of Novel Synthetic Methodologies

Beyond greening existing methods, the exploration of entirely new synthetic strategies is crucial. The conventional Hantzsch thiazole (B1198619) synthesis, while effective, could be augmented or replaced by more advanced methodologies that offer greater efficiency and substrate scope. researchgate.net

One promising avenue is the development of one-pot, multi-component reactions (MCRs). An MCR-based approach would allow for the assembly of the target molecule from simple precursors in a single step, minimizing intermediate isolation and purification, thereby saving time, resources, and reducing waste. Another modern technique that warrants investigation is continuous flow chemistry. A flow-based synthesis could offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety for exothermic reactions, and straightforward scalability from lab to industrial production.

Advanced Functional Material Applications

The intrinsic properties of the this compound scaffold—a rigid, electron-rich thiazole ring coupled with versatile amino and carboxylic acid functional groups—make it an attractive building block for advanced materials. Thiazole and benzothiazole (B30560) derivatives have been investigated for their applications in functional dyes, fluorescent materials, and electroluminescent devices. nih.govmdpi.commdpi.com

Future research could focus on incorporating this molecule as a monomer into novel polymers. The resulting materials could possess unique optical or electronic properties suitable for applications in organic light-emitting diodes (OLEDs) or chemical sensors. The chirality inherent in the β-amino acid structure could be exploited to create chiroptical materials. Furthermore, the functional groups provide convenient handles for grafting the molecule onto surfaces, opening possibilities for creating modified electrodes or functionalized nanoparticles.

Integration into Dynamic Covalent Chemistry Systems

Dynamic Covalent Chemistry (DCC) is a powerful strategy for the self-assembly of complex molecular architectures. It relies on the use of reversible reactions, allowing for error correction and the formation of thermodynamically stable products. The functional groups of this compound—a primary amine and a carboxylic acid—are ideal candidates for integration into DCC systems.

These groups can participate in the formation of dynamic covalent bonds such as imines (by reacting the amine with an aldehyde) or amides (which can be rendered reversible under specific catalytic conditions). The thiazole unit would act as a rigid, directional linker, guiding the assembly of predictable and well-defined structures like macrocycles, cages, or dynamic polymers. Research in this area would involve designing complementary building blocks and exploring the conditions necessary to control the reversible bond formation, potentially leading to new stimuli-responsive materials or self-healing polymers.

Computational Chemistry-Driven Discovery and Design of New Derivatives

Computational chemistry provides an invaluable toolkit for accelerating the discovery and optimization of new molecules without costly and time-consuming laboratory work. For this compound, computational methods like Density Functional Theory (DFT) can be employed to predict its fundamental properties, including molecular geometry, electronic structure, and reactivity. mdpi.comjmchemsci.com

Future computational studies should focus on several key areas. First, modeling the synthesis reaction pathway can help elucidate the mechanism and identify key transition states, providing insights for optimizing reaction conditions for higher yields. Second, virtual screening of derivatives—by adding various substituents to the thiazole ring or modifying the butanoic acid backbone—can identify new candidates with tailored electronic, optical, or biological properties. Finally, molecular docking simulations could predict how these derivatives might interact with specific biological targets, guiding the design of new potential therapeutic agents.

Table 2: Proposed Computational Research Areas
Research AreaComputational MethodObjectiveExpected Outcome
Property PredictionDensity Functional Theory (DFT)Calculate electronic properties (HOMO/LUMO), reactivity indices, and spectral data. mdpi.comA fundamental understanding of the molecule's stability and potential for electronic applications.
Reaction Mechanism StudiesTransition State SearchingMap the energy landscape of potential synthetic routes to identify rate-limiting steps.Rational guidance for optimizing reaction conditions (temperature, catalyst choice).
Derivative DesignIn Silico Modification & ScreeningSystematically alter the molecular structure and calculate properties for a library of virtual compounds.Identification of new derivatives with enhanced properties for specific applications.
Biological Activity ModelingMolecular DockingSimulate the binding of the compound and its derivatives to the active sites of proteins.Prioritization of derivatives for synthesis and biological testing as potential drug candidates.

Q & A

Q. What are the established synthetic routes for 3-Amino-3-(1,3-thiazol-2-yl)butanoic acid, and what experimental conditions are critical for yield optimization?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving thiazole derivatives and amino acid precursors. A common approach involves:

  • Reflux Condensation : Reacting a thiazole-containing amine (e.g., 2-aminothiazole) with a β-keto acid derivative in absolute ethanol under reflux for 6–7 hours, followed by neutralization with 10% sodium bicarbonate to precipitate the product .
  • Purification : Crystallization from ethanol or aqueous ethanol is recommended to achieve >95% purity. Yield optimization requires precise stoichiometric ratios (1:1 molar equivalents) and controlled reflux temperatures (70–80°C) to avoid side reactions like thiazole ring decomposition .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H NMR should show characteristic peaks for the thiazole proton (δ 7.5–8.5 ppm), the α-amino proton (δ 3.1–3.5 ppm), and the butanoic acid backbone (δ 2.2–2.8 ppm). 13C^{13}C NMR confirms the thiazole carbons (100–160 ppm) and carboxylic acid carbon (δ 170–175 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles (e.g., C-S-C in the thiazole ring ≈ 90°) and dihedral angles between the thiazole and butanoic acid moieties .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

Methodological Answer:

  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Desiccants like silica gel are recommended for long-term storage .
  • Stability : Avoid exposure to heat (>40°C) and strong oxidizers, as the thiazole ring is susceptible to oxidation. Solutions in ethanol or DMSO should be prepared fresh for biological assays to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural characterization?

Methodological Answer: Contradictions in NMR or IR spectra often arise from tautomerism (e.g., keto-enol forms) or solvent-dependent conformational changes. Strategies include:

  • Variable Temperature NMR : To observe dynamic equilibria, run 1H^1H NMR at 25°C and −40°C. For example, enol proton signals may split at lower temperatures .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies are effective for designing analogs of this compound with enhanced bioactivity?

Methodological Answer:

  • Structural Modifications :
    • Thiazole Substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiazole 4-position to enhance electrophilic reactivity .
    • Amino Acid Backbone : Replace the butanoic acid moiety with β-proline or cyclopropyl groups to improve metabolic stability .
  • Synthetic Routes : Use Pd-catalyzed cross-coupling or click chemistry for rapid diversification of the thiazole scaffold .

Q. What mechanistic insights explain the compound’s reactivity in polar vs. nonpolar solvents?

Methodological Answer:

  • Polar Solvents (e.g., DMSO, H₂O) : The carboxylic acid group undergoes partial deprotonation, increasing solubility but promoting nucleophilic attack on the thiazole ring. Kinetic studies show faster degradation in aqueous buffers (pH 7.4) .
  • Nonpolar Solvents (e.g., Toluene) : The compound remains protonated, stabilizing the thiazole ring. However, aggregation can reduce reactivity in coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.